2,6-Dichloro-N-methylnicotinamide

NAMPT inhibitor NAD+ biosynthesis cancer metabolism

2,6-Dichloro-N-methylnicotinamide (CAS 325707-61-7) is a disubstituted nicotinamide derivative with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol. It is commercially available as a reference standard, typically with a minimum purity specification of 95% as determined by HPLC.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
Cat. No. B13870145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-N-methylnicotinamide
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(N=C(C=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-5(8)11-6(4)9/h2-3H,1H3,(H,10,12)
InChIKeyHDALGUCPOMRQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,6-Dichloro-N-methylnicotinamide: Key Analytical and Biological Activity Specifications


2,6-Dichloro-N-methylnicotinamide (CAS 325707-61-7) is a disubstituted nicotinamide derivative with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It is commercially available as a reference standard, typically with a minimum purity specification of 95% as determined by HPLC . The compound serves as a valuable chemical tool in the study of NAD+ biosynthesis pathways and nicotinamide metabolism, with reported activities against nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT) [1][2].

Why 2,6-Dichloro-N-methylnicotinamide Cannot Be Interchanged with Other Nicotinamide Analogs


Generic substitution among nicotinamide analogs is precluded by substantial differences in enzyme inhibition potency, target selectivity, and physicochemical properties. The specific chlorine substitution pattern at the 2- and 6-positions of the pyridine ring, combined with the N-methyl carboxamide group, confers a distinct biological activity profile. For instance, the compound demonstrates nanomolar inhibition of NAMPT (IC50 = 0.150 nM) [1], whereas a closely related compound, 2-chloro-N-methylnicotinamide, exhibits an IC50 of 1,900 nM against the same target, representing a >12,000-fold difference in potency [2]. Similarly, the compound's affinity for NNMT (IC50 = 639 nM) is approximately 15-fold higher than that of 6-chloro-N-methylnicotinamide (IC50 = 10,000 nM) [3][4]. These quantitative disparities, rooted in the compound's unique structure, underscore that its activity profile is not a class effect, rendering it non-substitutable by other halogenated nicotinamides.

Quantitative Differentiation Evidence for 2,6-Dichloro-N-methylnicotinamide


NAMPT Inhibition Potency: 2,6-Dichloro-N-methylnicotinamide vs. 2-Chloro-N-methylnicotinamide

2,6-Dichloro-N-methylnicotinamide demonstrates extremely potent inhibition of human nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 0.150 nM [1]. In contrast, the mono-chlorinated analog 2-chloro-N-methylnicotinamide exhibits markedly weaker activity against the same enzyme, with an IC50 of 1,900 nM under comparable assay conditions [2].

NAMPT inhibitor NAD+ biosynthesis cancer metabolism

NNMT Inhibition: Comparative Potency of 2,6-Dichloro-N-methylnicotinamide vs. 6-Chloro-N-methylnicotinamide

2,6-Dichloro-N-methylnicotinamide inhibits human nicotinamide N-methyltransferase (NNMT) with an IC50 of 639 nM [1]. Under the same luminescence-based methyltransferase assay conditions, the comparator 6-chloro-N-methylnicotinamide shows an IC50 of 10,000 nM [2].

NNMT inhibitor nicotinamide metabolism epigenetics

Serotonin Transporter (SERT) Inhibition: 2,6-Dichloro-N-methylnicotinamide vs. Dopamine Transporter (DAT) Activity

2,6-Dichloro-N-methylnicotinamide inhibits [3H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100.0 nM [1]. In a parallel assay, its inhibition of [3H]dopamine uptake at human DAT in the same cell background was found to be 658.0 nM [1].

SERT inhibitor monoamine transporter neuroscience

CYP2A6 Binding Affinity: 2,6-Dichloro-N-methylnicotinamide

2,6-Dichloro-N-methylnicotinamide exhibits binding to cytochrome P450 2A6 (CYP2A6) with a dissociation constant (Kd) of 4,500 nM as determined by type 1 difference spectroscopy [1].

CYP450 inhibition drug metabolism ADME

Analytical Purity Specification: 2,6-Dichloro-N-methylnicotinamide

Commercial 2,6-dichloro-N-methylnicotinamide is supplied with a standard purity specification of 95% as determined by HPLC .

HPLC purity quality control reference standard

Regioisomeric Differentiation: 2,6-Dichloro-N-methylnicotinamide vs. 4,6-Dichloro-N-methylnicotinamide

2,6-Dichloro-N-methylnicotinamide (CAS 325707-61-7) is the 2,6-disubstituted regioisomer . A distinct regioisomer, 4,6-dichloro-N-methylnicotinamide (CAS 1609530-95-1), exists and has been employed in the development of selective TYK2 inhibitors .

regioisomer structure-activity relationship chlorine substitution

Recommended Research Applications for 2,6-Dichloro-N-methylnicotinamide


Investigating NAD+ Salvage Pathway Dynamics via Potent NAMPT Inhibition

Due to its exceptionally potent inhibition of human NAMPT (IC50 = 0.150 nM) , 2,6-dichloro-N-methylnicotinamide is optimally suited for research requiring complete or near-complete blockade of NAD+ biosynthesis from nicotinamide. This includes studies on cancer cell metabolism where NAD+ depletion is a mechanistic endpoint, as well as investigations into cellular senescence and lifespan regulation. The >12,000-fold potency advantage over the 2-chloro analog ensures robust target engagement at low concentrations, minimizing potential off-target effects associated with higher dosing.

Probing Nicotinamide N-Methyltransferase (NNMT) Function in Disease Models

The compound's measurable NNMT inhibitory activity (IC50 = 639 nM) , which is approximately 15-fold more potent than the 6-chloro analog , positions it as a useful tool for probing NNMT function in metabolic diseases, cancer, and neurodegenerative conditions where NNMT upregulation is implicated. It can serve as a reference inhibitor in screening campaigns or as a pharmacological probe in cell-based assays investigating nicotinamide methylation dynamics.

Monoamine Transporter Selectivity Profiling in Neuropharmacology

The compound's direct head-to-head data showing 6.6-fold selectivity for SERT (IC50 = 100.0 nM) over DAT (IC50 = 658.0 nM) makes it a valuable tool in neuropharmacology research. It can be employed in studies dissecting serotonergic versus dopaminergic signaling, particularly in cellular models of neurotransmitter reuptake where control of transporter specificity is critical for interpreting functional outcomes.

ADME Assessment and CYP450 Interaction Studies

With a defined CYP2A6 binding affinity (Kd = 4,500 nM) , this compound serves as a useful probe for in vitro drug metabolism studies. Researchers investigating the CYP2A6 isoform can utilize this compound as a reference ligand in competitive binding assays or as a tool to assess the metabolic stability of nicotinamide-based chemical series, informing the design of compounds with optimized ADME properties.

Reference Standard for Analytical Method Development and Quality Control

The commercially specified HPLC purity of 95% makes 2,6-dichloro-N-methylnicotinamide suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of halogenated nicotinamide derivatives in complex matrices. Its distinct CAS number (325707-61-7) and regioisomeric identity are critical for ensuring accurate identification in quality control workflows.

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